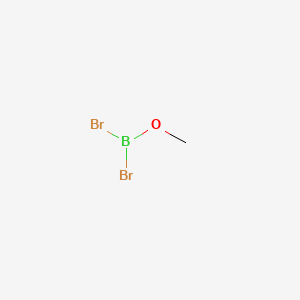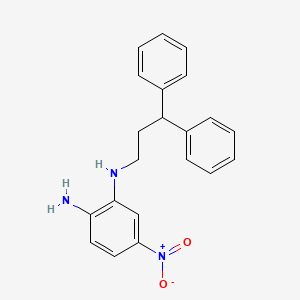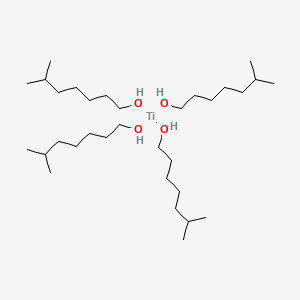
Tetraisooctyl orthotitanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraisooctyl orthotitanate, also known as titanium(IV) isooctyloxide, is a chemical compound with the molecular formula (C8H17O)4Ti and a molecular weight of 564.75 g/mol . This compound is a titanium alkoxide, which is widely used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraisooctyl orthotitanate is typically synthesized through the reaction of titanium tetrachloride (TiCl4) with isooctanol (C8H17OH) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The general reaction can be represented as follows:
TiCl4+4C8H17OH→(C8H17O)4Ti+4HCl
The reaction is exothermic and requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation to remove by-products and purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraisooctyl orthotitanate undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form titanium dioxide (TiO2) and isooctanol.
Alcoholysis: It reacts with other alcohols to form mixed alkoxides.
Transesterification: It can undergo transesterification reactions with esters to form new titanium alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Alcoholysis: Various alcohols such as methanol, ethanol, etc.
Transesterification: Esters and catalysts such as acids or bases.
Major Products Formed:
Hydrolysis: Titanium dioxide (TiO2) and isooctanol.
Alcoholysis: Mixed titanium alkoxides.
Transesterification: New titanium alkoxides and corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Tetraisooctyl orthotitanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Utilized in drug delivery systems and as a component in certain pharmaceuticals.
Wirkmechanismus
The mechanism of action of tetraisooctyl orthotitanate primarily involves its ability to form strong bonds with oxygen atoms, making it an effective precursor for titanium dioxide synthesis. The compound undergoes hydrolysis and condensation reactions to form titanium dioxide, which exhibits excellent photocatalytic and antimicrobial properties. These properties are leveraged in various applications, including environmental remediation and medical devices .
Vergleich Mit ähnlichen Verbindungen
Tetraisopropyl orthotitanate (C12H28O4Ti): Similar in structure but uses isopropanol instead of isooctanol.
Tetrabutyl orthotitanate (C16H36O4Ti): Uses butanol as the alcohol component.
Titanium(IV) ethoxide (C8H20O4Ti): Uses ethanol as the alcohol component.
Uniqueness: Tetraisooctyl orthotitanate is unique due to its longer alkyl chains, which provide greater hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring durable and water-resistant coatings .
Eigenschaften
Molekularformel |
C32H72O4Ti |
|---|---|
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
6-methylheptan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-8(2)6-4-3-5-7-9;/h4*8-9H,3-7H2,1-2H3; |
InChI-Schlüssel |
XMCFCXSPLADUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


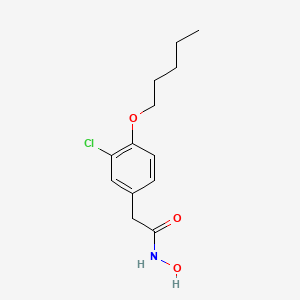
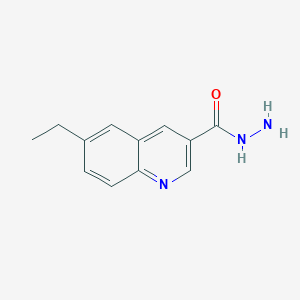
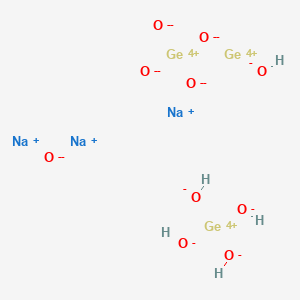
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
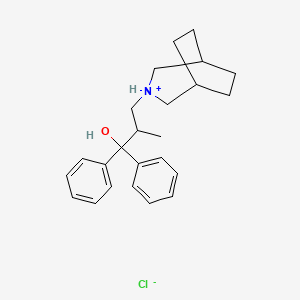
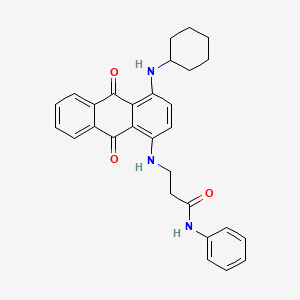

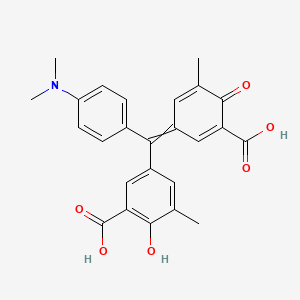
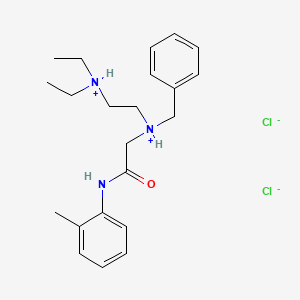
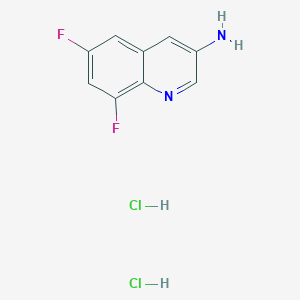
![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
